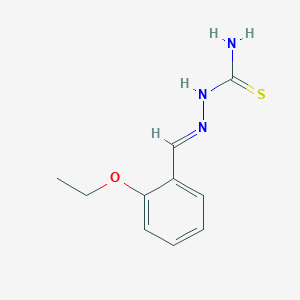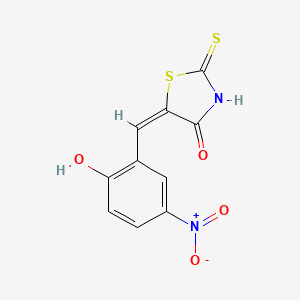
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.29 g/mol . This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the benzoylation of 4-methoxy-N-(4-methyl-2-nitrophenyl)amine . The reaction is carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can be compared with similar compounds such as:
4-methoxy-N-(4-nitrophenyl)benzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: The position of the nitro group is different, leading to variations in chemical behavior and applications.
4-methyl-2-nitrophenyl isocyanate: Contains an isocyanate group instead of an amide group, resulting in different reactivity and uses.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-3-8-13(14(9-10)17(19)20)16-15(18)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H,16,18) |
InChI Key |
GCJWJJDWCJFVDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)

![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)




![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)
